molecular formula C9H11ClN2O2 B2728175 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride CAS No. 2411263-64-2

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride

Cat. No. B2728175
CAS RN: 2411263-64-2
M. Wt: 214.65
InChI Key: FLINNDHOXHSZJW-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2411263-64-2 . It has a molecular weight of 214.65 and is typically stored at room temperature . It is usually available in powder form .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which includes 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid hydrochloride, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O2.ClH/c12-9 (13)7-4-6-2-1-3-10-8 (6)11-5-7;/h4-5H,1-3H2, (H,10,11) (H,12,13);1H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The synthesis of 1,8-naphthyridines involves multicomponent reactions . For instance, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 214.65 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Noncovalent Weak Interactions

Studies have focused on the noncovalent weak interactions between the organic base of 5,7-dimethyl-1,8-naphthyridine-2-amine, a derivative of the compound , and various carboxylic acids. This has enhanced understanding of binding mechanisms, especially in the formation of proton-transfer complexes with carboxylic acids ranging from monocarboxylic to tricarboxylic acids. These complexes are characterized by X-ray diffraction, IR, mp, and elemental analysis, revealing intricate 3D framework structures facilitated by hydrogen bonds and other weak interactions (Jin, Liu, Wang, & Guo, 2011).

Synthesis of Fluoronaphthoic Acids

In another study, the synthesis of various mono- and difluoronaphthoic acids is described, highlighting the importance of aryl carboxamides in biologically active compounds. The synthesis process includes electrophilic fluorination and a new route involving the elaboration of commercial fluorinated phenylacetic acids, which are structurally related to the compound (Tagat et al., 2002).

Antibacterial Applications

A study on pyridonecarboxylic acids, closely related to the compound of interest, discusses their use as antibacterial agents. It examines the synthesis and structure-activity relationships of various 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including enoxacin, an antibacterial agent. This research provides insights into the potential antibacterial applications of similar compounds (Matsumoto et al., 1984).

Spectroscopic Properties

The synthesis and spectroscopic properties of various naphthyridine derivatives, including 5,6-dihydro-8-hydroxy-5-oxo-2,6-naphthyridine-7-carboxylic acid derivatives, have been studied. These compounds, with potential pharmacological activity, demonstrate important features in their spectroscopic data, supporting their structural analysis (Perillo, Kremenchuzky, & Blanco, 2009).

Supramolecular Networks

Further research delves into the hydrogen bonding between 2-aminoheterocyclic compounds, such as 5,7-dimethyl-1,8-naphthyridine-2-amine, and carboxylic acid derivatives. This study helps understand the binding roles of these compounds in forming supramolecular architectures, stabilized by various non-covalent interactions (Jin et al., 2011).

Safety and Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to refer to the MSDS for complete safety information .

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carboxylic acid hydrochloride, has been of considerable interest to the synthetic community . Efforts are being made to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may focus on improving the synthesis process and exploring the potential applications of this compound.

properties

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-9(13)7-4-6-2-1-3-10-8(6)11-5-7;/h4-5H,1-3H2,(H,10,11)(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYOXVJPQVVRIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(NC1)N=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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